Octyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)
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Overview
Description
Octyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound with a unique structure This compound is characterized by its pentacyclic core and the presence of a benzoate ester group
Preparation Methods
The synthesis of Octyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves multiple steps. The synthetic route typically starts with the preparation of the pentacyclic core, followed by the introduction of the bromo group and the esterification with octyl benzoate. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Octyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Octyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Octyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, Octyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate stands out due to its unique pentacyclic structure and the presence of both a bromo group and an ester group. Similar compounds include:
- 2-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
These compounds share the pentacyclic core but differ in their functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C33H32BrNO4 |
---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
octyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C33H32BrNO4/c1-2-3-4-5-6-11-20-39-32(38)21-16-18-22(19-17-21)35-30(36)28-27-23-12-7-9-14-25(23)33(34,29(28)31(35)37)26-15-10-8-13-24(26)27/h7-10,12-19,27-29H,2-6,11,20H2,1H3 |
InChI Key |
IXEJZFPSIBKLLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)Br |
Origin of Product |
United States |
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